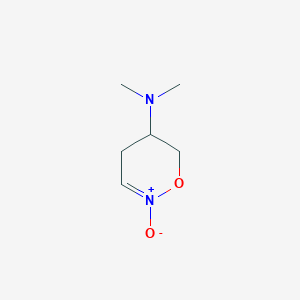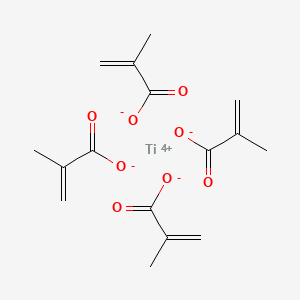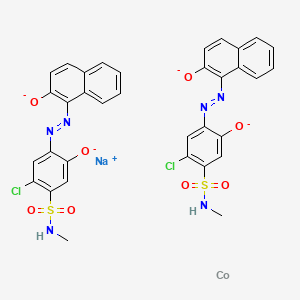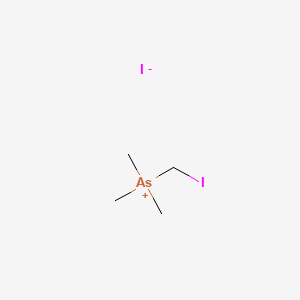
Iodomethyltrimethylarsonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethyltrimethylarsonium iodide is an organoarsenic compound characterized by the presence of arsenic, iodine, and methyl groups
Métodos De Preparación
The synthesis of iodomethyltrimethylarsonium iodide typically involves the reaction of trimethylarsine with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of the reagents involved.
Análisis De Reacciones Químicas
Iodomethyltrimethylarsonium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various arsenic-containing species.
Reduction: Reduction reactions can convert the compound into different arsenic derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Iodomethyltrimethylarsonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of materials with unique properties, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of iodomethyltrimethylarsonium iodide involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their function and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Comparación Con Compuestos Similares
Iodomethyltrimethylarsonium iodide can be compared with other organoarsenic compounds, such as trimethylarsine oxide and dimethylarsinic acid. While these compounds share some similarities in their chemical structure, this compound is unique due to the presence of the iodide ion, which influences its reactivity and potential applications. Other similar compounds include arsenobetaine and arsenocholine, which differ in their biological activity and toxicity profiles.
Propiedades
Número CAS |
64049-02-1 |
|---|---|
Fórmula molecular |
C4H11AsI2 |
Peso molecular |
387.86 g/mol |
Nombre IUPAC |
iodomethyl(trimethyl)arsanium;iodide |
InChI |
InChI=1S/C4H11AsI.HI/c1-5(2,3)4-6;/h4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
DKVCRVLGTRFRQT-UHFFFAOYSA-M |
SMILES canónico |
C[As+](C)(C)CI.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


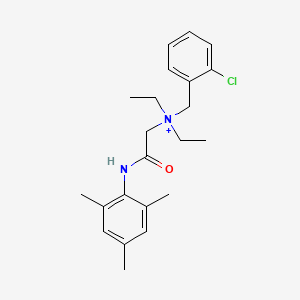
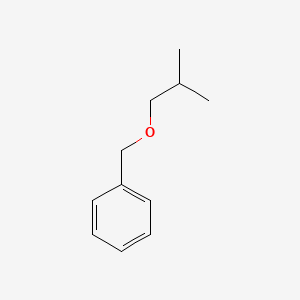
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
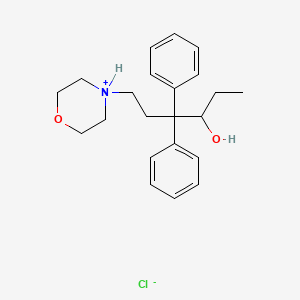
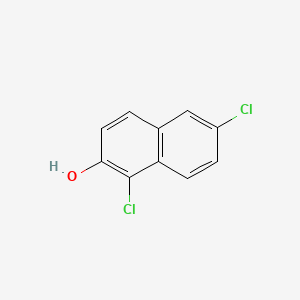
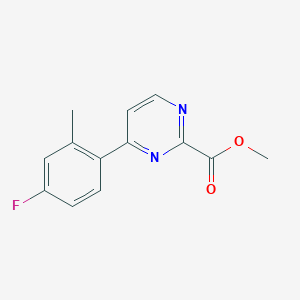
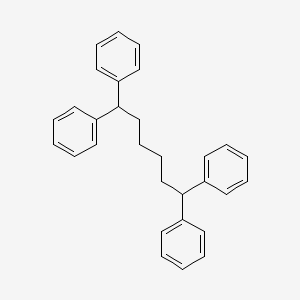
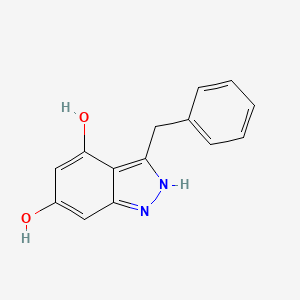
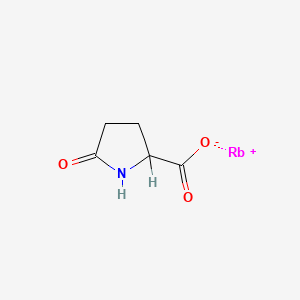
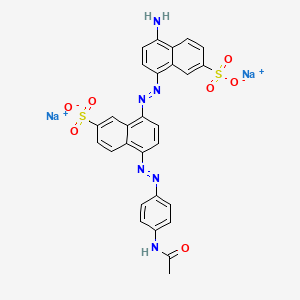
![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)
